molecular formula C24H21N7O3S2 B4151977 ETHYL 2-{5-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE

ETHYL 2-{5-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE

Cat. No.: B4151977
M. Wt: 519.6 g/mol
InChI Key: XLHRQIMKNMOLPR-UHFFFAOYSA-N
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Description

ETHYL 2-{5-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE is a heterocyclic compound featuring a triazinoindole core fused with a 1,3,4-thiadiazole ring. Key structural elements include:

  • Triazino[5,6-b]indole system: A nitrogen-rich bicyclic scaffold with a benzyl substituent at position 5.
  • 1,3,4-Thiadiazole ring: Linked via a sulfanyl-acetamido bridge, enhancing electronic delocalization.
  • Ethyl acetate group: Introduced as a solubilizing moiety at the thiadiazole position.

Properties

IUPAC Name

ethyl 2-[5-[[2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-1,3,4-thiadiazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O3S2/c1-2-34-20(33)12-19-27-30-24(36-19)25-18(32)14-35-23-26-22-21(28-29-23)16-10-6-7-11-17(16)31(22)13-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,25,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHRQIMKNMOLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-{5-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves multiple steps. The synthetic route typically starts with the preparation of the triazinoindole core, followed by the introduction of the thiadiazole ring and the ethyl acetate group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Mechanism of Action

The mechanism of action of ETHYL 2-{5-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and protein synthesis .

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound (Reference) Core Heterocycles Key Substituents/Modifications
Target Compound Triazinoindole + 1,3,4-thiadiazole Benzyl, sulfanyl-acetamido, ethyl acetate
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) 1,2,3-Triazole + 1,3,4-thiadiazole Phenyl, methyl, hydrazono-ethylidene
N′-5-Tetrazolyl-N-aroylthioureas Tetrazole + thiourea Aryl, carbothioamide
2-Aryl-5-(2’-phenyl-1’,2’,3’-triazol-4’-yl)-1,3,4-oxadiazoles 1,2,3-Triazole + 1,3,4-oxadiazole Aryl, acetyl

Key Observations :

  • The target compound’s triazinoindole system is distinct from simpler triazoles or tetrazoles in analogs, likely enhancing π-π stacking and binding affinity .
  • The sulfanyl-acetamido bridge in the target mirrors sulfur-containing linkers in bioactive thioureas (e.g., ’s herbicidal compounds) but differs from hydrazono or oxadiazoline linkers .

Key Observations :

  • The target’s synthesis may parallel thiadiazole-forming reactions (e.g., ’s use of thiohydrazonates) but requires precise control to fuse the triazinoindole system .
  • Unlike oxadiazoles (), sulfur-containing heterocycles like thiadiazoles often exhibit higher metabolic stability, favoring pharmaceutical applications .

Key Observations :

  • The target’s benzyl and ethyl ester groups suggest moderate solubility, contrasting with polar thioureas () but aligning with lipophilic agrochemicals .
  • The sulfanyl bridge may confer redox activity, akin to disulfide-based prodrugs, though this requires validation .

Biological Activity

Ethyl 2-{5-[2-({5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamido]-1,3,4-thiadiazol-2-yl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines several pharmacologically relevant moieties:

  • Ethyl Acetate Group : Provides a hydrophobic character which can influence membrane permeability.
  • Thiadiazole Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Triazine and Indole Moieties : These are often associated with various pharmacological effects, including antitumor and anti-inflammatory activities.

The molecular formula is C20H22N6O2S2C_{20}H_{22}N_6O_2S_2, with a molecular weight of approximately 446.55 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and triazine structures. For instance:

  • Cytotoxicity Testing : Compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. A study reported an IC50 value of 1.61±1.92μg/mL1.61\pm 1.92\mu g/mL for related thiadiazole derivatives against colon carcinoma cells (HCT-15) .

The proposed mechanisms through which these compounds exert their effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with the cell cycle or induce apoptosis in cancer cells.
  • Interaction with Proteins : Molecular dynamics simulations suggest interactions with key proteins involved in cancer progression, such as Bcl-2 .

Antimicrobial Properties

Compounds with similar structures have also demonstrated antimicrobial activity:

  • Broad-Spectrum Activity : Thiadiazole derivatives have been noted for their effectiveness against both gram-positive and gram-negative bacteria. The presence of the sulfanyl group may enhance this activity by disrupting bacterial cell walls.

Study 1: Antitumor Efficacy

A study conducted by Evren et al. (2019) synthesized novel thioacetamides and tested them against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited strong selectivity and significant cytotoxicity .

CompoundCell LineIC50 (µg/mL)
19A5490.95
19NIH/3T31.50

Study 2: Structural Analysis

A structure–activity relationship (SAR) analysis indicated that modifications to the thiadiazole and indole moieties significantly affect biological activity. For example, the introduction of electron-donating groups at specific positions improved cytotoxicity against cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{5-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{5-[2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}ACETATE

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